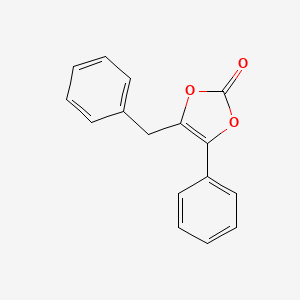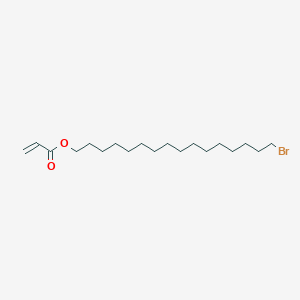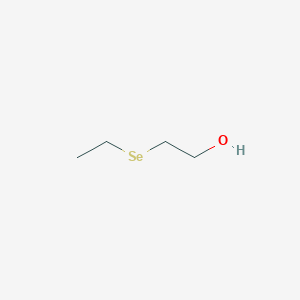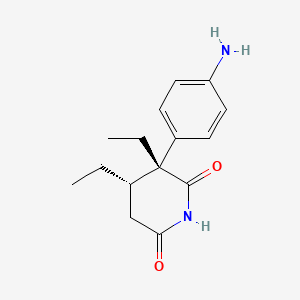
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring substituted with benzyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .
Comparación Con Compuestos Similares
4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one can be compared with other similar compounds, such as:
4-Phenyl-1,3-dioxol-2-one: Lacks the benzyl group, resulting in different chemical properties and reactivity.
5-Phenyl-1,3-dioxol-2-one: Similar structure but without the benzyl substitution, leading to variations in its applications and reactions.
Propiedades
| 114564-42-0 | |
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
4-benzyl-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
KEOMSZHQAOYWPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)



